molecular formula C12H24O5 B10760035 2-Hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol

2-Hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol

Cat. No.: B10760035
M. Wt: 248.32 g/mol
InChI Key: TXGXIVBQPNUSRY-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol is an organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with hexyloxy and hydroxymethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol typically involves the reaction of a suitable hexose derivative with a hexyloxy group under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

(2R,3R,5R,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C12H24O5/c1-2-3-4-5-6-16-12-10(15)7-9(14)11(8-13)17-12/h9-15H,2-8H2,1H3/t9-,10-,11-,12-/m1/s1

InChI Key

TXGXIVBQPNUSRY-DDHJBXDOSA-N

Isomeric SMILES

CCCCCCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O

Canonical SMILES

CCCCCCOC1C(CC(C(O1)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.